4,5-Dibromo-1,2-dimethyl-1H-imidazole
Overview
Description
The compound 4,5-Dibromo-1,2-dimethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One efficient method for synthesizing imidazo[1,5-a]pyridine derivatives involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, requiring an inorganic base and moderate heating in DMF to proceed, yielding moderate to good results . Another study presents a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a closely related compound, which is a key building block for bioactive molecules. This method circumvents the issue of regioisomer formation and achieves selective debromination using isopropyl magnesium chloride .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. For instance, the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione reveals a molecule with a 7-membered heterocycle that exhibits a boat conformation in the crystal and undergoes interconversion in solution at room temperature . This indicates that the molecular structure of imidazole derivatives can be dynamic and may vary between solid-state and solution.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For example, the oxidation of certain imidazole derivatives with potassium ferricyanide in a water-alcohol solution of alkali leads to the formation of dimers that exhibit photochromism upon irradiation . Another study found that 2,2-diethyl-4,5-dimethyl-2H-imidazole, which is structurally similar to 4,5-Dibromo-1,2-dimethyl-1H-imidazole, does not undergo expected [4 + 2] cycloadditions but instead tautomerizes and forms a dimer in the presence of trifluoroacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the compound 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione has a melting point of 268–269 °C and exhibits a boat conformation in its crystal structure . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in the synthesis of bioactive molecules.
Scientific Research Applications
Organic Precursor for Zinc Oxide Nano Particles
4,5-Dibromo-1,2-dimethyl-1H-imidazole derivatives have been investigated for their potential as organic precursors in the synthesis of zinc oxide nanoparticles. This application is significant in the field of nanotechnology, where zinc oxide nanoparticles are valued for their unique physical and chemical properties (Padhy et al., 2010).
Spectroscopic Characterization and Reactivity Study
Spectroscopic characterization and computational studies of imidazole derivatives, including 4,5-dimethyl-1H-imidazole-2-yl acetate, have been conducted to understand their reactivity. This research is crucial in chemistry and materials science for developing new compounds with specific properties (Hossain et al., 2018).
Synthesis of Purines
4,5-Dibromo-1,2-dimethyl-1H-imidazole has been utilized in the synthesis of purines and related compounds. This application is significant in medicinal chemistry and drug development, as purines are key components in many biologically active molecules (Edenhofer, 1975).
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
Research has been conducted on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using 4,5-dibromo-1,2-dimethyl-1H-imidazole. These compounds have applications in various fields, including pharmaceuticals and materials science (Ran et al., 2015).
Molecular Docking and DFT Calculations
Detailed experimental and computational spectroscopic characterizations of imidazole derivatives, including those related to 4,5-dibromo-1,2-dimethyl-1H-imidazole, have been conducted. These studies are instrumental in understanding the molecular structure and properties of these compounds, aiding in the development of new materials and drugs (Thomas et al., 2018).
Photochromism Studies
Studies on the photochromism of imidazole derivatives, including 4,5-dibromo-1,2-dimethyl-1H-imidazole, have been conducted. This research is important in the field of photochemistry and materials science, where photochromic materials find applications in various technologies (Bai et al., 2010).
Antineoplastic Activity
Investigations into the antineoplastic (anti-cancer) activities of certain imidazole derivatives have been conducted. These studies are crucial in the field of oncology and pharmacology, contributing to the development of new cancer treatments (Carter & Friedman, 1972).
Safety And Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4,5-dibromo-1,2-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMMLNFWNJAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307444 | |
Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-1,2-dimethyl-1H-imidazole | |
CAS RN |
16954-05-5 | |
Record name | 16954-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-1,2-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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